

Technical Guide: 4-Bromo-2-fluorobenzyl Cyanide (CAS 114897-91-5)

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Compound of Interest

Compound Name: 4-Bromo-2-fluorobenzyl cyanide

Cat. No.: B1336772

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **4-Bromo-2-fluorobenzyl cyanide** (CAS No. 114897-91-5), a key intermediate in the fields of medicinal chemistry and organic synthesis. This guide details its chemical and physical properties, synthesis protocols, reactivity, and applications, with a focus on its role in drug development.

Compound Overview

4-Bromo-2-fluorobenzyl cyanide, with the IUPAC name 2-(4-bromo-2-fluorophenyl)acetonitrile, is a halogenated aromatic nitrile.^[1] Its molecular structure features a benzene ring substituted with a bromine atom, a fluorine atom, and a cyanomethyl (-CH₂CN) group.^[2] This unique combination of functional groups makes it a versatile building block for creating more complex molecular architectures.^{[1][2]} The presence of both bromine and fluorine significantly influences its chemical reactivity and biological activity compared to similar compounds, enhancing its utility in targeted organic synthesis and pharmaceutical research.^[2] At room temperature, it exists as a white to beige crystalline powder.^[2]

Physicochemical and Spectroscopic Data

The key physical and chemical properties of **4-Bromo-2-fluorobenzyl cyanide** are summarized below.

Physical and Chemical Properties

Property	Value	Source(s)
CAS Number	114897-91-5	[2]
Molecular Formula	C ₈ H ₅ BrFN	[2][3]
Molecular Weight	214.03 g/mol	[2]
IUPAC Name	2-(4-bromo-2-fluorophenyl)acetonitrile	[2]
Appearance	White to beige crystalline powder	[2]
Melting Point	52.8 °C to 53.0 °C	[2][4]
Purity	Typically ≥97% or ≥98%	[1][5]
Topological Polar Surface Area	23.8 Å ²	[3]
XLogP3-AA	2.4	[3]
Hydrogen Bond Donors	0	[3]
Hydrogen Bond Acceptors	2	[3]
Rotatable Bonds	1	[3]

Spectroscopic Analysis

While specific experimental spectra for **4-Bromo-2-fluorobenzyl cyanide** are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

- ¹H NMR: The spectrum is expected to show signals for the aromatic protons in the 7.0-7.6 ppm range, with splitting patterns influenced by fluorine and bromine substitution. A singlet, representing the two protons of the benzylic methylene (-CH₂) group, would likely appear around 4.3-4.5 ppm.[6]
- ¹³C NMR: The spectrum would display eight distinct carbon signals. The nitrile carbon (-C≡N) is expected in the 115-120 ppm region.[7][8] The benzylic carbon (-CH₂) signal would appear

further upfield, while the six aromatic carbons would be observed in the 110-140 ppm range, with their shifts influenced by the electronegative halogen substituents.[7][8]

- **Infrared (IR) Spectroscopy:** An authentic IR spectrum would show a sharp, characteristic absorption band for the nitrile ($\text{C}\equiv\text{N}$) stretch around $2240\text{-}2260\text{ cm}^{-1}$. [4] Other significant peaks would include C-H stretching for the aromatic and aliphatic groups, C=C stretching for the aromatic ring, and absorptions corresponding to the C-F and C-Br bonds.
- **Mass Spectrometry (MS):** The mass spectrum would show a molecular ion peak (M^+) and an $\text{M}+2$ peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.

Synthesis and Experimental Protocols

The synthesis of **4-Bromo-2-fluorobenzyl cyanide** is typically achieved via a multi-step process starting from a substituted toluene. [2] A common and effective route involves the radical bromination of 4-bromo-2-fluorotoluene to form the benzyl bromide intermediate, followed by a nucleophilic substitution with a cyanide salt.

Caption: General two-step synthesis workflow for **4-Bromo-2-fluorobenzyl cyanide**.

Experimental Protocol: Synthesis of 4-Bromo-2-fluorobenzyl bromide (Intermediate)

This protocol is adapted from a general procedure for the bromination of 2-fluoro-4-bromotoluene. [6]

- **Reaction Setup:** To a solution of 4-bromo-2-fluorotoluene (1.0 g, 5.04 mmol) in carbon tetrachloride (CCl_4 , 10 mL), add N-bromosuccinimide (NBS, 1.07 g, 6.05 mmol) and azobisisobutyronitrile (AIBN, 83 mg, 0.50 mmol) as the radical initiator.
- **Reaction Execution:** Heat the reaction mixture to reflux (approximately $100\text{ }^\circ\text{C}$) and maintain for 13 hours.
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Collect the resulting solid (succinimide) by filtration.

- **Extraction:** Extract the filtrate multiple times with carbon tetrachloride and water. Combine the organic layers.
- **Drying and Concentration:** Dry the combined organic layer with anhydrous sodium sulfate. Concentrate the solution under reduced pressure to yield the crude product.
- **Purification:** The resulting 4-bromo-1-(bromomethyl)-2-fluorobenzene (4-Bromo-2-fluorobenzyl bromide) can be used in the next step, often without further purification. An expected yield is approximately 89%.^[6]

Representative Protocol: Synthesis of 4-Bromo-2-fluorobenzyl cyanide

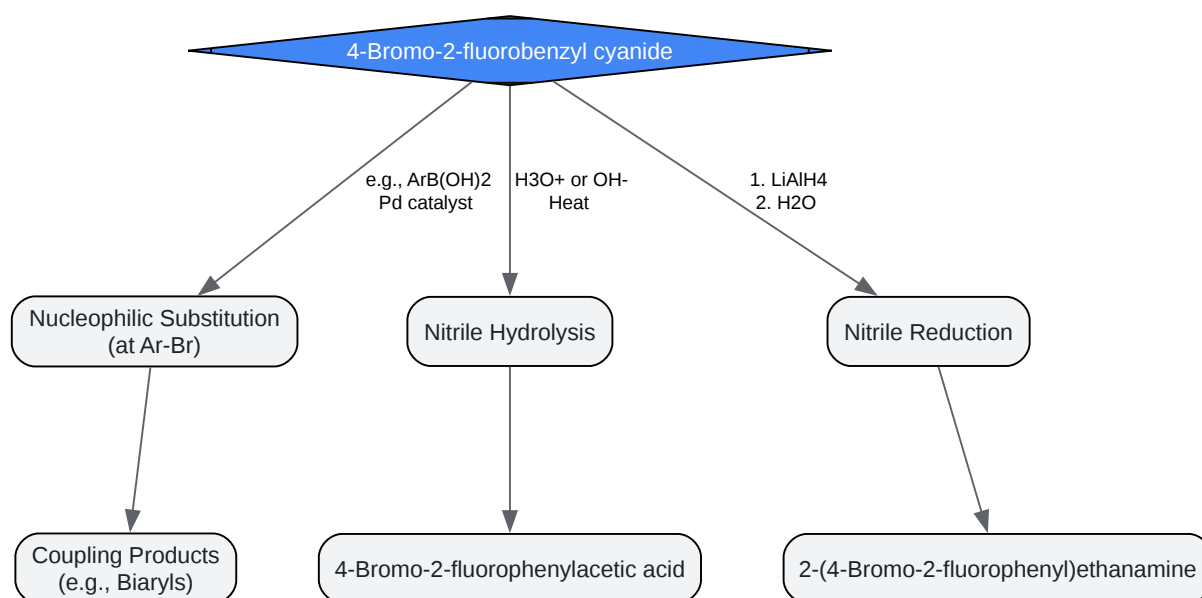
This representative protocol is based on standard methods for the cyanation of benzyl halides.^[9]

- **Reaction Setup:** In a round-bottom flask, dissolve the 4-Bromo-2-fluorobenzyl bromide intermediate (e.g., 4.47 mmol) in a mixture of ethanol and water.
- **Reaction Execution:** Add sodium cyanide (NaCN) or potassium cyanide (KCN) (a slight molar excess) to the solution. Heat the mixture to reflux and stir for several hours, monitoring the reaction progress by TLC.
- **Work-up:** After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane.
- **Washing and Drying:** Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
- **Purification:** Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) to yield pure **4-Bromo-2-fluorobenzyl cyanide** as a crystalline solid.

Chemical Reactivity

4-Bromo-2-fluorobenzyl cyanide can undergo several types of reactions, making it a versatile synthetic intermediate.^[2]

- Nucleophilic Substitution: The bromine atom on the aromatic ring can be replaced by various nucleophiles, typically through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[2]
- Hydrolysis of the Nitrile: The cyanide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (4-bromo-2-fluorophenylacetic acid) or amide.[2]
- Reduction of the Nitrile: The nitrile group can be reduced using agents like lithium aluminum hydride (LiAlH_4) or catalytic hydrogenation to form the corresponding primary amine (2-(4-bromo-2-fluorophenyl)ethanamine).[2]



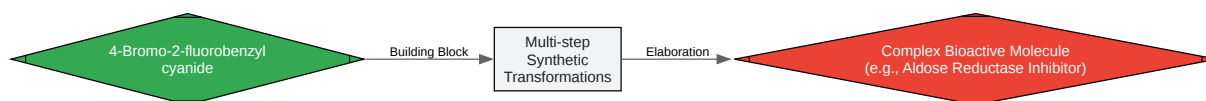
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Caption: Key chemical transformations of **4-Bromo-2-fluorobenzyl cyanide**.

Applications in Drug Development and Research

The primary application of **4-Bromo-2-fluorobenzyl cyanide** is as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2]

- **Pharmaceutical Intermediate:** Its structure is a valuable scaffold in medicinal chemistry.[2] For instance, the 4-bromo-2-fluorobenzyl moiety is found in potent aldose reductase inhibitors (ARIs), which have been investigated for treating diabetic complications.[3]
- **Organic Synthesis:** It serves as a versatile building block, allowing for the introduction of the 4-bromo-2-fluorophenylacetonitrile group into larger molecules.[2] The distinct reactivity of its functional groups can be exploited in sequential reactions to build molecular complexity.
- **Material Science:** Due to its halogen substitutions, there is potential for its use in developing new materials with specific electronic or optical properties.[2] A structurally related compound, 4-fluorobenzyl cyanide, has been investigated as a solvent in lithium-ion batteries to improve interfacial kinetics.[10]



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Caption: Role as a foundational building block in complex molecule synthesis.

Safety and Handling

4-Bromo-2-fluorobenzyl cyanide is classified as a hazardous substance and must be handled with appropriate safety precautions in a laboratory setting.[2]

Hazard Identification

Hazard Statement	Description	GHS Class
H301/H302	Toxic or Harmful if swallowed	Acute toxicity, oral
H311/H312	Toxic or Harmful in contact with skin	Acute toxicity, dermal
H331/H332	Toxic or Harmful if inhaled	Acute toxicity, inhalation
H315	Causes skin irritation	Skin corrosion/irritation
H319	Causes serious eye irritation	Serious eye damage/irritation
H335	May cause respiratory irritation	Specific target organ toxicity

(Source: Combined data from various supplier safety data sheets)

Recommended Handling Procedures

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[11\]](#)
- Personal Protective Equipment (PPE): Wear protective gloves (impervious), safety goggles or a face shield, and protective clothing.[\[11\]](#)
- Handling: Avoid breathing dust, vapor, or mist.[\[11\]](#) Avoid contact with skin and eyes. Wash hands thoroughly after handling.[\[11\]](#) Do not eat, drink, or smoke when using this product.
- Storage: Store in a tightly closed container in a dry, well-ventilated place.[\[11\]](#) Keep locked up.
- Spills: In case of a spill, evacuate the area. Sweep up the material, avoiding dust formation, and place it in a suitable container for disposal.[\[9\]](#)

Conclusion

4-Bromo-2-fluorobenzyl cyanide is a strategically important chemical intermediate with significant applications in pharmaceutical research and broader organic synthesis. Its unique pattern of halogen substitution provides a valuable platform for constructing complex, biologically active molecules. Researchers and drug development professionals can leverage

its defined reactivity and physicochemical properties, provided that all handling and synthesis are conducted with strict adherence to safety protocols.

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